molecular formula C18H24F3N3O B2535813 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034331-36-5

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2535813
CAS RN: 2034331-36-5
M. Wt: 355.405
InChI Key: PRNHSOFYMAMDPG-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H24F3N3O and its molecular weight is 355.405. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

Research into pyrazole derivatives, including structures similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, has shown promising results in the development of anticancer agents. A study conducted by Alam et al. (2016) focused on the synthesis and evaluation of pyrazole derivatives for their cytotoxicity and inhibitory activity against human topoisomerase IIα, a key enzyme involved in DNA replication and cell division. The study found that certain analogues exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Alam et al., 2016).

Trifluoromethyl-Containing Compounds Synthesis

The introduction of trifluoromethyl groups into organic compounds has garnered interest due to their potential to enhance the biological activity and stability of pharmaceuticals. Kondratov et al. (2015) described the Diels–Alder reactions involving ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with different dienophiles to efficiently synthesize trifluoromethyl-containing aromatic compounds. This method could be applicable to the synthesis of compounds structurally related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, offering a pathway to explore their biological activities (Kondratov et al., 2015).

Pyrazole Derivatives Synthesis and Transformation

Sha et al. (2014) developed an efficient strategy for synthesizing trifluoromethyl-substituted 3H-pyrazoles, demonstrating their potential applications through subsequent reactions. This research underscores the versatility of pyrazole derivatives, including those similar to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, in organic synthesis and the potential for developing novel compounds with diverse biological activities (Sha et al., 2014).

Pyranoquinoline Synthesis

Zhang et al. (2007) presented a novel synthesis method for pyrano[2,3-b]quinoline derivatives from 1-acetyl N-aryl cyclopentanecarboxamides, which involves a unique ring-cleavage fashion of the cyclopentane unit. This method may offer insights into the synthesis of complex molecules related to N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, potentially expanding the chemical space for pharmaceutical development (Zhang et al., 2007).

properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c19-18(20,21)16-10-11-23(22-16)12-13-24(15-8-4-5-9-15)17(25)14-6-2-1-3-7-14/h1-2,10-11,14-15H,3-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNHSOFYMAMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

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